![molecular formula C14H15NO2 B1299739 [4-(4-Methoxyphenoxy)phenyl]methanamine CAS No. 477868-65-8](/img/structure/B1299739.png)
[4-(4-Methoxyphenoxy)phenyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Methoxyphenoxy)phenyl]methanamine: is an organic compound with the molecular formula C14H15NO2 . It is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a phenylmethanamine structure.
作用机制
Target of Action
It’s structurally similar to 4-methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases play a crucial role in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, thereby regulating mood and behavior.
生化分析
Biochemical Properties
[4-(4-Methoxyphenoxy)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase, which catalyzes the deamination of amines. This interaction is crucial as it can influence the levels of neurotransmitters in the brain. Additionally, this compound can act as a precursor for the synthesis of other organic compounds through alkylation reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine, which can affect neurotransmitter levels and subsequently alter cellular signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with monoamine oxidase is a prime example, where it inhibits the enzyme’s activity, thereby affecting the levels of neurotransmitters such as serotonin and dopamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenoxy)phenyl]methanamine typically involves the reaction of 4-methoxyphenol with 4-bromophenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
化学反应分析
Types of Reactions:
Oxidation: [4-(4-Methoxyphenoxy)phenyl]methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.
Reduction: This compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
科学研究应用
Chemistry: In organic synthesis, [4-(4-Methoxyphenoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structure can be modified to enhance biological activity or reduce toxicity, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .
相似化合物的比较
[4-(4-Hydroxyphenoxy)phenyl]methanamine: Similar structure but with a hydroxy group instead of a methoxy group.
[4-(4-Chlorophenoxy)phenyl]methanamine: Contains a chlorine atom in place of the methoxy group.
[4-(4-Nitrophenoxy)phenyl]methanamine: Features a nitro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in [4-(4-Methoxyphenoxy)phenyl]methanamine imparts unique chemical properties, such as increased electron density and altered reactivity, compared to its analogs. This makes it particularly useful in specific applications where these properties are advantageous .
属性
IUPAC Name |
[4-(4-methoxyphenoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJUSGNMSTZUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
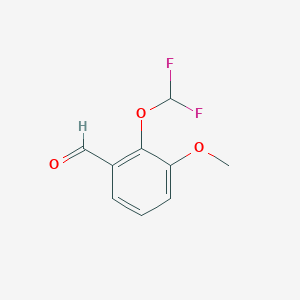
![N-[(3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B1299658.png)
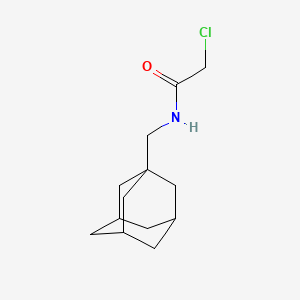
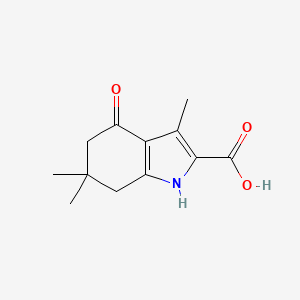
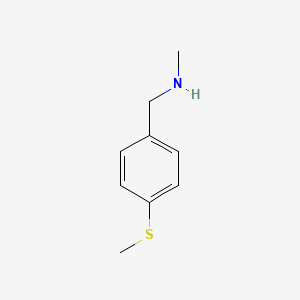
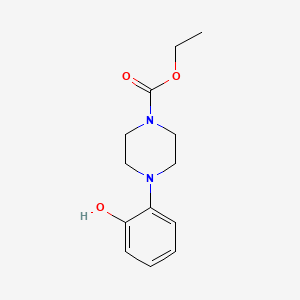
![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine](/img/structure/B1299672.png)
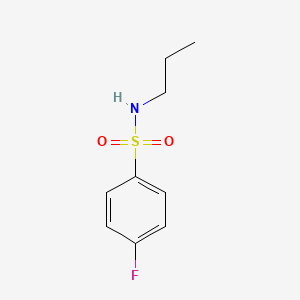
![2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1299678.png)
![2-[(2-oxopropyl)sulfanyl]benzoic acid](/img/structure/B1299682.png)
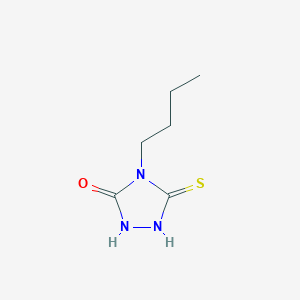
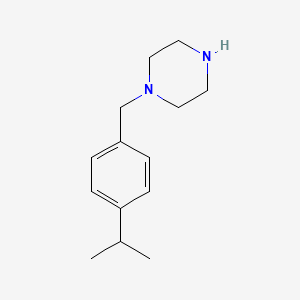
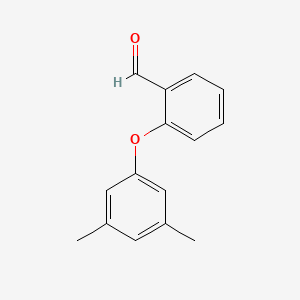
![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)
